
Disodium;fluorophosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium fluorophosphonic acid is an inorganic compound with the formula Na2PO3F. It is a derivative of fluorophosphoric acid, where the hydrogen atoms are replaced by sodium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium fluorophosphonic acid can be synthesized through the reaction of fluorophosphoric acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where fluorophosphoric acid (H2PO3F) reacts with sodium hydroxide (NaOH) to form disodium fluorophosphonic acid (Na2PO3F) and water (H2O).
Industrial Production Methods: Industrial production of disodium fluorophosphonic acid involves the large-scale reaction of fluorophosphoric acid with sodium hydroxide under controlled conditions. The reaction is carried out in reactors equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through crystallization and filtration processes.
Analyse Des Réactions Chimiques
Types of Reactions: Disodium fluorophosphonic acid undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, it hydrolyzes to form phosphoric acid and sodium fluoride.
Substitution Reactions: It can participate in substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.
Substitution Reactions: Common nucleophiles such as hydroxide ions (OH-) or amines can be used under mild conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid (H3PO4) and sodium fluoride (NaF).
Substitution Reactions: Depending on the nucleophile, various substituted phosphonic acids can be formed.
Applications De Recherche Scientifique
Disodium fluorophosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It is employed in the study of enzyme inhibition, particularly in the inhibition of cholinesterase enzymes.
Industry: It is used in the production of flame retardants, corrosion inhibitors, and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of disodium fluorophosphonic acid involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of cholinesterase enzymes by forming a covalent bond with the active site of the enzyme. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects.
Comparaison Avec Des Composés Similaires
Sodium monofluorophosphate (Na2PO3F): Similar in structure but used primarily in dental care products.
Phosphoric acid (H3PO4): Lacks the fluorine atom and has different chemical properties.
Sodium fluoride (NaF): Contains fluoride but lacks the phosphonic acid group.
Uniqueness: Disodium fluorophosphonic acid is unique due to its combination of fluorine and phosphonic acid groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit cholinesterase enzymes distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
FH2Na2O3P+2 |
|---|---|
Poids moléculaire |
145.966 g/mol |
Nom IUPAC |
disodium;fluorophosphonic acid |
InChI |
InChI=1S/FH2O3P.2Na/c1-5(2,3)4;;/h(H2,2,3,4);;/q;2*+1 |
Clé InChI |
BFDWBSRJQZPEEB-UHFFFAOYSA-N |
SMILES canonique |
OP(=O)(O)F.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B11824543.png)
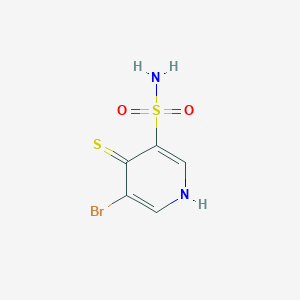

![6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate](/img/structure/B11824552.png)

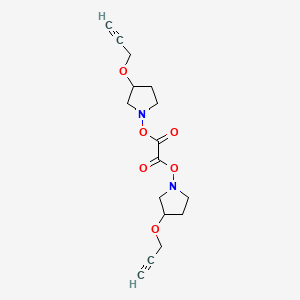
![3-[3-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11824574.png)
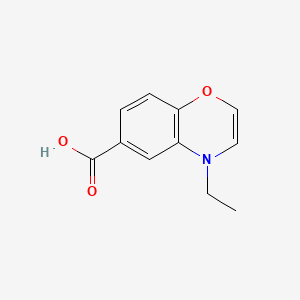
![2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)
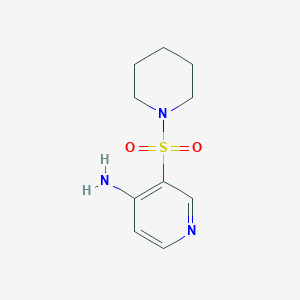
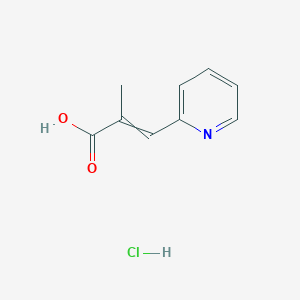
![[Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)

